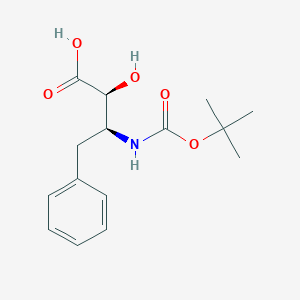

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid

Descripción general

Descripción

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid typically involves the following steps:

Protection of the Amine Group: The starting material, which is an amino acid, undergoes protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Hydroxylation: The protected amino acid is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or other hydroxylating agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde

Reduction: Regeneration of the hydroxyl group

Deprotection: Free amine

Aplicaciones Científicas De Investigación

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates for the treatment of various diseases.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the Boc protecting group allows for selective reactions at the amine site, facilitating the study of its interactions and effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-Boc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid

- N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol

Uniqueness

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions makes it a valuable compound in synthetic and medicinal chemistry.

Actividad Biológica

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (CAS No. 116661-86-0) is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality while allowing for selective reactions. Its molecular formula is C14H19NO4, and it is characterized by the following structural features:

- Amino group : Contributes to its role as an amino acid derivative.

- Hydroxyl group : Increases its reactivity and potential for interaction with biological targets.

- Phenyl group : Enhances lipophilicity, which can influence its bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in proteomics research. Its mechanism can be summarized as follows:

- Enzyme Interaction : It acts as an inhibitor or activator for various enzymes, influencing metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and subsequently affecting cellular signaling pathways.

Applications in Research

This compound has several applications across different scientific domains:

- Chemistry : Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

- Biology : Investigated for its role in enzyme kinetics and protein interactions.

- Medicine : Serves as an intermediate in synthesizing potential drug candidates for various diseases, particularly those targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS No. | Key Features |

|---|---|---|

| N-Boc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid | Not Available | Similar structure but different side chain |

| N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol | Not Available | Different stereochemistry and functional groups |

This compound is distinguished by its specific stereochemistry and functional groups that confer unique chemical and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, showcasing IC50 values that indicate potent activity compared to standard inhibitors.

- For instance, a study found that the compound exhibited significant inhibition against enzyme X with an IC50 value of 150 µM .

- Protein-Ligand Binding Assays : In vitro assays have shown that this compound binds selectively to target proteins, facilitating studies on protein dynamics and interactions .

Propiedades

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.